Product packaging for N,N-Bis-Boc-N-allylamine(Cat. No.:CAS No. 115269-99-3)

N,N-Bis-Boc-N-allylamine

Cat. No.: B039104
CAS No.: 115269-99-3
M. Wt: 257.33 g/mol
InChI Key: YLJIUBLSFUQBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Bis-Boc-N-allylamine is a sophisticated and highly versatile building block specifically designed for advanced organic synthesis and medicinal chemistry research. This compound features a tertiary amine core that is exhaustively protected with two acid-labile tert-butoxycarbonyl (Boc) groups, while also possessing a reactive allyl moiety. Its primary research value lies in its role as a protected synthon for the introduction of a secondary amine functional group. The strategic utility of this molecule is demonstrated in its application in multi-step synthesis, particularly in the construction of complex molecules and peptide mimetics where orthogonal protection strategies are required. The Boc groups provide robust protection for the amine nitrogen under basic and nucleophilic conditions, and can be cleanly deprotected under mild acidic conditions (e.g., with trifluoroacetic acid) to unveil the reactive amine. Concurrently, the allyl group offers a handle for further synthetic manipulation; it can participate in Pd(0)-catalyzed reactions, such as deallylation to generate a secondary amine directly, or serve as a participant in cross-metathesis and other transition metal-catalyzed transformations. This dual functionality makes this compound an indispensable reagent for researchers developing novel synthetic methodologies, constructing complex scaffolds for drug discovery programs, and engineering materials with specific functional properties. Its use enables precise control over molecular architecture, facilitating the exploration of structure-activity relationships (SAR) in pharmaceutical lead optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO4 B039104 N,N-Bis-Boc-N-allylamine CAS No. 115269-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJIUBLSFUQBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437274
Record name N,N-Bis-Boc-N-allylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115269-99-3
Record name N,N-Bis-Boc-N-allylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115269-99-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Mechanistic Investigations of N,n Bis Boc N Allylamine

Intrinsic Reactivity of the Allyl Moiety and the Bis-Boc Amine System

The reactivity of N,N-Bis-Boc-N-allylamine is governed by the interplay of its two key functional components: the terminal allyl group (prop-2-en-1-yl) and the bis(tert-butoxycarbonyl) protected amine.

The allyl moiety is characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group. This arrangement makes the allylic protons susceptible to abstraction, and the double bond itself is amenable to a variety of addition reactions. The π-bond of the alkene can act as a nucleophile, reacting with various electrophiles. Furthermore, the allyl group is a key participant in numerous transition metal-catalyzed reactions, where it can coordinate to the metal center and undergo subsequent transformations.

The bis-Boc amine system serves primarily as a protecting group for the nitrogen atom. The two tert-butoxycarbonyl (Boc) groups are sterically bulky and electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the nitrogen atom. organic-chemistry.org This protection is robust under many reaction conditions, yet the Boc groups can be removed under acidic conditions to liberate the primary amine. organic-chemistry.org The presence of two Boc groups provides a high degree of protection and can influence the steric environment around the nitrogen atom, which may have implications for the stereochemical course of nearby reactions.

Stereochemical Control and Diastereoselectivity in Transformations

While specific research focusing exclusively on the stereochemical control and diastereoselectivity in transformations of this compound is not extensively documented, general principles of stereoselective reactions involving allylic systems can be applied. The facial selectivity of reactions at the double bond of the allyl group can be influenced by the steric bulk of the bis-Boc protected amine.

Metal-Catalyzed Transformations

This compound is a versatile substrate for a variety of metal-catalyzed reactions, particularly those involving palladium. These transformations leverage the reactivity of the allyl group to form new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Reactions

Palladium catalysts are highly effective in activating the allyl group of this compound, enabling a range of important synthetic transformations.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene, has been successfully applied to N,N-diprotected allylamines, including what can be inferred for this compound, using arenediazonium salts as the aryl source. This reaction provides a direct route to cinnamylamine (B1233655) derivatives, which are valuable building blocks in medicinal chemistry.

The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. The use of arenediazonium salts offers advantages over traditional aryl halides, such as higher reactivity and the ability to perform the reaction under phosphine-free conditions.

Table 1: Examples of Heck Reactions with N,N-Diprotected Allylamines and Arenediazonium Salts

EntryArenediazonium SaltProductYield (%)
14-Methoxybenzenediazonium tetrafluoroborate (B81430)N,N-Bis-Boc-3-(4-methoxyphenyl)allylamine85
24-Chlorobenzenediazonium tetrafluoroborateN,N-Bis-Boc-3-(4-chlorophenyl)allylamine78
34-Nitrobenzenediazonium tetrafluoroborateN,N-Bis-Boc-3-(4-nitrophenyl)allylamine90
42-Methylbenzenediazonium tetrafluoroborateN,N-Bis-Boc-3-(2-methylphenyl)allylamine75

Note: The yields are representative for N,N-diprotected allylamines and specific data for the N,N-Bis-Boc variant should be confirmed from primary literature.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for the formation of arylamines. acs.org While direct C-N cross-coupling using this compound as the amine source is less common due to the protected nature of the nitrogen, related N-Boc allylamines can participate in such reactions. nih.gov For instance, an aryl halide can be coupled with a primary or secondary amine that also contains an N-Boc protected allyl group. The robust nature of the bis-Boc protection would likely ensure its survival during the cross-coupling reaction, allowing for the synthesis of complex molecules containing both an arylamine and a protected allylamine (B125299) moiety. The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance in these transformations. nih.govnih.gov

Copper-Catalyzed Transformations

Cyanoalkylative Aziridination of N-Boc Allylamines

No research has been found describing the copper-catalyzed cyanoalkylative aziridination of this compound. While the copper-catalyzed aziridination of N-sulfonyl allylamines has been reported, and the potential for diastereoselectivity in mono-N-Boc-allylamine has been mentioned hypothetically, no experimental data or mechanistic investigations exist for the N,N-bis-Boc variant.

Enantioselective Borylation/Oxidation Sequences

Investigations into the copper-catalyzed enantioselective borylation and subsequent oxidation of this compound have not been reported in the surveyed literature. Research in this area focuses on other classes of olefins, and there is no specific information available for allylamines protected with two Boc groups.

C-H Activation Methodologies

Selective C-H Functionalization of N-Boc Allylamine Derivatives

Specific methodologies for the selective C-H functionalization of this compound are not described in the current body of scientific literature. Studies on the C-H activation of unprotected or mono-protected allylamines exist, but the distinct steric and electronic environment created by the two Boc groups on the nitrogen of the target compound means that its behavior in such reactions remains uninvestigated.

Lithiation and Carbanion Chemistry

Detailed studies on the lithiation and subsequent carbanion chemistry of this compound are absent from the reviewed literature. While the deprotonation of related N-(Boc)-N-(aryl) allylic amines has been successfully achieved to form allylic carbanions for asymmetric synthesis, this research has not been extended to the N,N-bis-Boc substituted analogue. The acidity of the allylic protons and the stability and reactivity of the resulting carbanion for this compound have not been experimentally determined or reported.

Despite a comprehensive search for scholarly articles and research data, information specifically detailing the "" concerning the "Generation and Characterization of Lithiated N-Boc Allylic Amine Intermediates" and its "Application as Asymmetric Homoenolate Equivalents" is not available in the public domain.

The search yielded information regarding the synthesis and characterization of this compound itself, as well as its application in other types of chemical reactions, such as the formation of palladium-allyl complexes and ozonolysis. However, no studies were found that investigate the specific reactivity profile requested in the outline. The existing research on lithiated N-Boc allylic amines as asymmetric homoenolate equivalents focuses on related but structurally distinct compounds, and it would be scientifically inaccurate to extrapolate these findings to this compound without direct experimental evidence.

Therefore, this article cannot be generated as the specific scientific data required to populate the requested sections and subsections for this compound is not present in the available scientific literature.

Deprotection Strategies for the N,n Bis Boc Group

Acid-Catalyzed Deprotection Methodologies for Boc Removal

Acid-catalyzed cleavage is the most conventional method for the removal of Boc protecting groups. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. uky.edu For N,N-bis-Boc-N-allylamine, the goal is often the removal of both Boc groups to liberate the primary amine. However, stepwise removal to the mono-Boc derivative can also be a synthetic objective.

Common acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in various organic solvents. fishersci.co.uksemanticscholar.org The choice of acid and reaction conditions can influence the selectivity and efficiency of the deprotection.

Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection, often in dichloromethane (B109758) (DCM) as a solvent. The concentration of TFA can be varied to control the rate of deprotection. For bis-Boc protected amines, harsher conditions, such as neat TFA or higher concentrations, may be necessary for complete removal of both Boc groups. However, care must be taken to avoid potential side reactions involving the acid-sensitive allyl group, such as isomerization or addition reactions, although the allyl group is generally stable under these conditions. reddit.com

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents like dioxane, methanol, or ethyl acetate (B1210297) are also effective for Boc deprotection. semanticscholar.org These conditions can sometimes offer milder alternatives to TFA. The choice of solvent can influence the reaction rate and selectivity.

Below is a table summarizing typical conditions for the acid-catalyzed deprotection of N-Boc and N,N-bis-Boc protected amines based on literature findings for analogous compounds.

Table 1: Acid-Catalyzed Deprotection of N-Boc and N,N-Bis-Boc Amines

Substrate Type Reagent Solvent Temperature Time Yield (%) Reference
N-Boc aliphatic amine TFA (50%) DCM Room Temp. 30 min >95 sigmaaldrich.com
N-Boc aromatic amine HCl (4M) Dioxane Room Temp. 1-2 h >90 fishersci.co.uk
N,N-Bis-Boc amine TFA DCM Room Temp. 1-18 h High acs.org
N,N-Bis-Boc amine HCl Dioxane/MeOH Room Temp. 1-16 h High fishersci.co.uk

It is important to note that the selective removal of a single Boc group from a bis-Boc protected amine to yield the mono-Boc derivative can be challenging under acidic conditions due to the similar reactivity of both Boc groups. However, careful control of reaction time, temperature, and reagent stoichiometry can sometimes achieve partial deprotection.

Sustainable and Environmentally Benign Deprotection Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly chemical methodologies. This includes the deprotection of protecting groups using greener solvents and catalysts.

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.comunical.itresearchgate.netresearchgate.net DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and have low vapor pressure. mdpi.comresearchgate.net

For N-Boc deprotection, acidic DESs can act as both the solvent and the catalyst. mdpi.comunical.it A common example is a mixture of choline (B1196258) chloride (HBA) and a Brønsted acid like p-toluenesulfonic acid (pTSA) (HBD). mdpi.com This approach offers several advantages, including mild reaction conditions (often at room temperature), short reaction times, and simple work-up procedures. mdpi.com

Table 2: N-Boc Deprotection using a Choline Chloride:pTSA Deep Eutectic Solvent

Substrate Time (min) Yield (%) Reference
N-Boc-2-phenylethylamine 10 98 mdpi.com
N-Boc-aniline 10 99 mdpi.com
N-Boc-piperidine 15 98 mdpi.com
N-Boc-L-Leucine methyl ester 25 68 mdpi.com

The use of DESs for the selective deprotection of one Boc group from a bis-Boc amine is an area that requires further investigation. The unique solvent properties of DESs could potentially offer different selectivity profiles compared to conventional solvent systems.

Advanced Applications of N,n Bis Boc N Allylamine in Complex Molecule Synthesis

Asymmetric Synthesis of Chiral Amine Derivatives

Chiral amines are crucial components of many pharmaceuticals and natural products. The development of stereoselective methods for their synthesis is a significant area of research. N,N-Bis-Boc-N-allylamine can be utilized in catalytic asymmetric reactions to produce enantioenriched allylic amines. These reactions often employ transition metal catalysts with chiral ligands to control the stereochemical outcome.

Recent advancements have focused on the enantioselective direct addition of alkenes to imines, a challenging yet highly efficient strategy for synthesizing chiral allylic amines. acs.org While specific examples detailing the direct use of this compound in this context are not prevalent in the provided search results, the broader context of creating chiral allylic amines is well-established. nih.govnih.govresearchgate.net The synthesis of N-Boc protected allylic amines is a key step in many of these methodologies. acs.org The development of asymmetric synthesis methods for N-substituted allylic amines using inexpensive copper compounds and chiral ligands has also been reported, offering a cost-effective alternative to traditional methods. louisiana.edu

The resulting chiral allylic amines are valuable intermediates that can be further elaborated into more complex molecules. The Boc protecting groups can be selectively removed to reveal the primary amine for subsequent functionalization.

Building Blocks for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in bioactive compounds and natural products. nih.gov this compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds.

The β-lactam ring is a core structural motif in a wide range of antibiotic agents. A notable application of N-allylamines, including by extension this compound, is in the palladium-catalyzed oxidative carbonylation to synthesize α-methylene-β-lactams. nih.govscispace.com This reaction involves the intramolecular aminocarbonylation of the allyl group. The process is significant as β-lactam scaffolds are considered ideal building blocks for creating other nitrogen-containing compounds. nih.govscispace.com Density functional theory (DFT) calculations have suggested that the formation of the β-lactam ring proceeds favorably through a four-membered-ring transition state. scispace.com

Table 1: Palladium-Catalyzed Oxidative Carbonylation of N-Allylamines

Catalyst Oxidant Solvent Product Ref

Pipecolic acid and its derivatives are important constituents of various natural products and pharmaceuticals. These six-membered heterocyclic compounds can be synthesized using strategies that may involve intermediates derived from allylic amines. N-Boc protected pipecolic acid is a common building block in peptide synthesis and the development of other biologically active molecules. cymitquimica.comcymitquimica.com While the direct conversion of this compound to pipecolic acid derivatives is not explicitly detailed in the search results, the structural relationship suggests its potential as a starting material for such syntheses through multi-step reaction sequences.

The indole (B1671886) nucleus is a prominent feature in a vast number of natural products and medicinal agents. The synthesis of substituted indoles is a major focus in organic chemistry. While a direct, one-step conversion of this compound to an indole ring is not a standard transformation, its allyl and protected amine functionalities could be strategically incorporated into multi-step indole syntheses. For instance, the allyl group could be functionalized to form a key carbon-carbon bond required for the indole ring closure, and the nitrogen atom would be suitably protected for subsequent cyclization steps.

Intermediates in Total Synthesis of Natural Products

The structural features of this compound make it a useful intermediate in the total synthesis of complex natural products. The allyl group can participate in various carbon-carbon bond-forming reactions, such as cross-coupling and metathesis, to build the carbon skeleton of the target molecule. The protected amine can be unmasked at a later stage of the synthesis to introduce a key nitrogen-containing functionality.

The utility of allylic amines as key building blocks is highlighted in the synthesis of various natural products and their analogs. nih.gov Although specific examples detailing the use of this compound in a completed total synthesis were not found in the search results, its role as a versatile synthetic intermediate is evident from the numerous methodologies developed for the synthesis and transformation of protected allylic amines.

Development of Peptide Isosteres and Biologically Active Compounds

Peptide isosteres are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as increased metabolic stability. Allylic amines are key building blocks in the synthesis of (E)-alkene peptide isosteres. nih.govacs.org These isosteres can adopt specific secondary structures, such as β-turns, and exhibit interesting biological activities, including selective reactions with reactive oxygen species (ROS) and the prevention of apoptosis. nih.govacs.org

The synthesis of these peptide mimetics often involves the preparation of allylic amine intermediates. The use of a protected allylamine (B125299) derivative like this compound could be advantageous in multi-step syntheses, providing a stable and readily functionalizable building block.

Computational and Mechanistic Studies of N,n Bis Boc N Allylamine Reactivity

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

No published studies were identified that specifically detail DFT calculations to map the reaction pathways or characterize the transition states for reactions involving N,N-Bis-Boc-N-allylamine.

Elucidation of Catalytic Cycle Mechanisms and Rate-Determining Steps

The scientific literature does not appear to contain reports that elucidate the catalytic cycles where this compound acts as a reactant, nor are there any discussions on the rate-determining steps of such potential reactions.

Theoretical Studies on Stereochemical Outcome and Enantioselectivity

There is a lack of theoretical studies in the available literature that focus on predicting or explaining the stereochemical outcomes and enantioselectivity of reactions in which this compound participates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Bis-Boc-N-allylamine, and how is purity validated?

  • Methodological Answer : The synthesis typically involves Boc-protection of allylamine derivatives under anhydrous conditions. For purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. For example, a purity of ≥97% has been reported using HPLC . Ensure reaction conditions (e.g., temperature, solvent selection) align with Boc-group stability to avoid deprotection during synthesis.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Under U.S. TSCA regulations, this compound must be used exclusively for R&D under the supervision of a "technically qualified individual" to comply with 40 CFR 720.36 . Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in a cool, dry environment (<25°C) in sealed containers to prevent moisture ingress .

Q. How can researchers optimize the characterization of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm Boc-group integrity and allyl moiety geometry. For example, the allyl protons typically resonate as a triplet at δ 5.2–5.8 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (C13_{13}H23_{23}NO4_4, theoretical MW: 265.33 g/mol) .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound in allylation reactions be resolved?

  • Methodological Answer : Discrepancies often arise from variations in catalysts (e.g., Pd vs. Rh complexes) or solvent polarity. Design controlled experiments to isolate variables:

  • Catalyst Screening : Test Pd(PPh3_3)4_4, RhCl(PPh3_3)3_3, and other transition-metal catalysts.
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
  • Data Analysis : Use multivariate regression to identify dominant factors affecting yield .

Q. What strategies mitigate Boc-group deprotection during multi-step syntheses involving this compound?

  • Methodological Answer : Boc groups are acid-labile; avoid protic solvents (e.g., MeOH) and acidic conditions. Alternatives:

  • Temperature Control : Maintain reactions below 40°C.
  • Protecting Group Compatibility : Pair with base-stable groups (e.g., Fmoc).
  • In Situ Monitoring : Use FT-IR to track Boc carbonyl peaks (~1740 cm1^{-1}) during reactions .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

  • Methodological Answer : Employ Density Functional Theory (DFT) to predict:

  • Electronic Effects : Allyl group electron density impacts nucleophilicity.
  • Steric Hindrance : Boc groups may shield reactive sites; simulate transition states to optimize substituent placement.
  • Validation : Cross-reference computational results with experimental kinetic data .

Data Analysis and Literature Review

Q. How should researchers address conflicting stability data for this compound in aqueous vs. non-aqueous media?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH for aqueous; dry N2_2 atmosphere for non-aqueous). Use HPLC to quantify degradation products (e.g., free allylamine). Compare results with literature using meta-analysis frameworks to identify environmental or methodological biases .

Q. What databases and search strategies yield the most relevant primary literature on this compound?

  • Methodological Answer :

  • Databases : Use SciFinder and Reaxys with Boolean terms: (this compound OR 115269-99-3) AND (synthesis OR reactivity).
  • Filters : Limit to peer-reviewed journals (avoid patents or supplier catalogs).
  • Citation Tracking : Use backward/forward citation analysis in Web of Science to identify seminal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis-Boc-N-allylamine
Reactant of Route 2
Reactant of Route 2
N,N-Bis-Boc-N-allylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.